rac-Hesperetin-d3
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Overview
Description
rac-Hesperetin-d3: is a deuterium-labeled form of rac-Hesperetin, which is a racemic mixture of the flavanones (S)-hesperetin and ®-hesperetin. Hesperetin is a natural flavanone found predominantly in citrus fruits like lemons and oranges. It is known for its broad-spectrum inhibitory activity against human UDP-glucuronosyltransferase (UGT) enzymes and its ability to induce apoptosis via the activation of p38 MAPK .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-Hesperetin-d3 involves the incorporation of deuterium into the hesperetin molecule. This is typically achieved through the use of deuterated reagents or solvents during the synthesis process. The key steps include:
Deuteration of Hesperetin: Hesperetin is subjected to deuterium exchange reactions using deuterated solvents like deuterated methanol (CD3OD) or deuterated water (D2O).
Purification: The deuterated product is then purified using techniques such as column chromatography to obtain this compound with high purity
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of hesperetin are deuterated using deuterated solvents in industrial reactors.
Purification and Quality Control: The product is purified using industrial-scale chromatography and subjected to rigorous quality control to ensure high purity and consistency
Chemical Reactions Analysis
Types of Reactions: rac-Hesperetin-d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form dihydroflavanones.
Substitution: It can undergo nucleophilic substitution reactions at the hydroxyl groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkoxides or thiolates are used under basic conditions
Major Products:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Dihydroflavanones.
Substitution Products: Substituted flavanones with various functional groups
Scientific Research Applications
rac-Hesperetin-d3 has a wide range of scientific research applications, including:
Chemistry: Used as an internal standard for the quantification of hesperetin in analytical methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS)
Biology: Studied for its effects on cellular processes such as apoptosis and enzyme inhibition
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anti-cancer properties
Industry: Used in the development of pharmaceuticals and nutraceuticals due to its bioactive properties
Mechanism of Action
rac-Hesperetin-d3 exerts its effects through several mechanisms:
Enzyme Inhibition: It acts as a potent inhibitor of human UDP-glucuronosyltransferase (UGT) enzymes, which are involved in the metabolism of various drugs and endogenous compounds
Apoptosis Induction: It induces apoptosis in cells via the activation of the p38 MAPK pathway
Longevity Promotion: It has been shown to activate the Cisd2 gene, which is associated with longevity and the amelioration of age-related decline.
Comparison with Similar Compounds
rac-Hesperetin-d3 is unique compared to other similar compounds due to its deuterium labeling, which enhances its stability and allows for precise quantification in analytical studies. Similar compounds include:
Hesperetin: The non-deuterated form of rac-Hesperetin-d3, known for its bioactive properties
Naringenin: Another flavanone with similar antioxidant and anti-inflammatory properties
rac-Hesperetin-d3 stands out due to its enhanced stability and utility as an internal standard in analytical methods .
Properties
IUPAC Name |
5,7-dihydroxy-2-[3-hydroxy-4-(trideuteriomethoxy)phenyl]-2,3-dihydrochromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O6/c1-21-13-3-2-8(4-10(13)18)14-7-12(20)16-11(19)5-9(17)6-15(16)22-14/h2-6,14,17-19H,7H2,1H3/i1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIONOLUJZLIMTK-FIBGUPNXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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